molecular formula C28H25N3O2S B2356608 N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-69-1

N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2356608
CAS RN: 899760-69-1
M. Wt: 467.59
InChI Key: BLQRRKUHSVMFIV-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a chromene ring, which is a fused six-membered and three-membered ring. The molecule also contains a thioacetamide group, which is a sulfur analog of an amide .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Common methods for synthesizing pyrimidines involve [3+3], [4+2], or [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of aromatic rings (like the pyrimidine and chromene rings) would likely make the molecule relatively flat, while the thioacetamide group could introduce some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the thioacetamide group could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfur atom might make the compound relatively nonpolar and lipophilic .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The compound is a part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. Research has explored various methods to synthesize polyfunctionally substituted heterocyclic compounds, including pyrimidines, pyrazolo, chromeno, and thiophene derivatives, through reactions involving activated nitriles and other multifunctional compounds. These synthesized compounds exhibit potential biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties, making them valuable for further pharmaceutical development (Elian, Abdelhafiz, & Abdelreheim, 2014).

Molecular Imaging Applications

Another area of application for similar compounds is in molecular imaging, specifically positron emission tomography (PET). Derivatives have been developed for selective imaging of the translocator protein (18 kDa), indicating the relevance of these compounds in neuroscience research and the study of neuroinflammation. Such derivatives enable the non-invasive study of brain disorders and provide insights into the pathophysiology of diseases like Alzheimer's (Dollé et al., 2008).

Structural and Synthetic Chemistry

The structural determination of related compounds has contributed to understanding the molecular conformation essential for their biological activity. Investigations into the crystal structure of similar compounds reveal the molecular arrangements that could influence their interaction with biological targets. This knowledge aids in the design of more effective therapeutic agents by highlighting the importance of the spatial arrangement of functional groups (Park et al., 1995).

Pharmacological Evaluation

Synthetic efforts have also been directed towards evaluating the pharmacological potential of thioacetamide derivatives. Such studies involve the synthesis of new compounds with anticipated anticonvulsant effects, demonstrating the broad utility of these chemical frameworks in developing new therapeutic agents. These efforts underline the critical role of chemical synthesis in drug discovery and development (Severina et al., 2020).

Eco-friendly Synthesis Approaches

Research has also focused on developing eco-friendly synthesis approaches for heterocyclic compounds, emphasizing sustainability in chemical synthesis. Such studies highlight the importance of green chemistry principles in the synthesis of pharmacologically relevant compounds, contributing to the reduction of environmental impact in chemical manufacturing processes (Brahmachari & Nayek, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential uses as a drug, and methods for its synthesis .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-8-11-20(12-9-17)26-30-27-23(15-21-6-4-5-7-24(21)33-27)28(31-26)34-16-25(32)29-22-13-10-18(2)19(3)14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQRRKUHSVMFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

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